N-[3-(methylsulfanyl)-1-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide
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Overview
Description
N-[3-(METHYLSULFANYL)-1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring, a propyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(METHYLSULFANYL)-1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides in the presence of a strong base such as sodium hydride.
Attachment of the Benzamide Moiety: The final step involves the coupling of the benzodiazole derivative with a benzoyl chloride derivative in the presence of a base like triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of N-[3-(METHYLSULFANYL)-1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(METHYLSULFANYL)-1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated benzodiazole derivatives.
Scientific Research Applications
N-[3-(METHYLSULFANYL)-1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-(METHYLSULFANYL)-1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The benzodiazole ring is known to interact with various proteins, potentially inhibiting or activating their functions, which can result in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(METHYLSULFANYL)-1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE
- N-[3-(METHYLSULFANYL)-1-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE
Uniqueness
N-[3-(METHYLSULFANYL)-1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. The presence of the methylsulfanyl group also adds to its distinct properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H25N3OS |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-[3-methylsulfanyl-1-(1-propylbenzimidazol-2-yl)propyl]benzamide |
InChI |
InChI=1S/C21H25N3OS/c1-3-14-24-19-12-8-7-11-17(19)22-20(24)18(13-15-26-2)23-21(25)16-9-5-4-6-10-16/h4-12,18H,3,13-15H2,1-2H3,(H,23,25) |
InChI Key |
JDCVKTYEPHYUFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(CCSC)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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